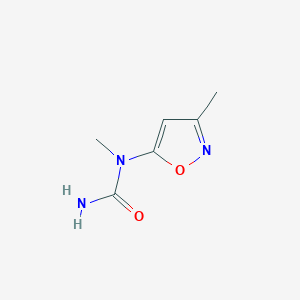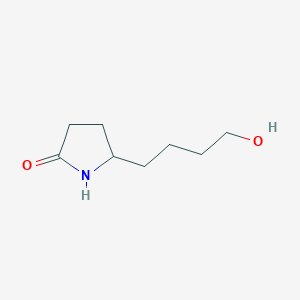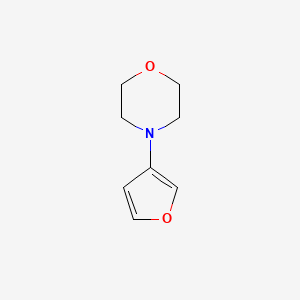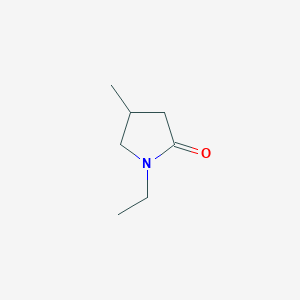
1-Methyl-1-(3-methylisoxazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(3-methylisoxazol-5-yl)urea is a synthetic organic compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-methylisoxazol-5-yl)urea typically involves the reaction of 3-methylisoxazole with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-(3-methylisoxazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-Methyl-1-(3-methylisoxazol-5-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(3-methylisoxazol-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(3-methylisoxazol-5-yl)urea: Similar structure but different substitution pattern.
3-Methyl-5-(methylisoxazol-3-yl)urea: Another isomer with different biological properties.
1-Methyl-1-(5-methylisoxazol-3-yl)urea: Differently substituted isoxazole derivative.
Uniqueness: 1-Methyl-1-(3-methylisoxazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
50589-85-0 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
1-methyl-1-(3-methyl-1,2-oxazol-5-yl)urea |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(11-8-4)9(2)6(7)10/h3H,1-2H3,(H2,7,10) |
Clé InChI |
OSUKAHBZBNLKQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)N(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)

![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)

![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)


![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


